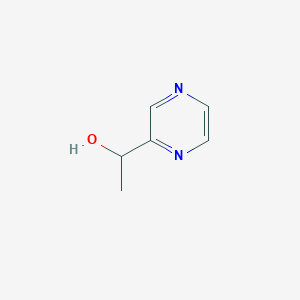

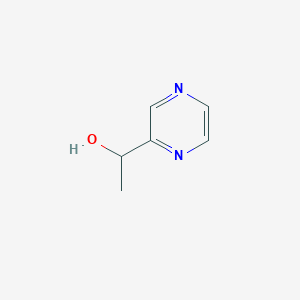

1-Pyrazin-2-yl-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQUNKQRPBWOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341430 | |

| Record name | 1-Pyrazin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94777-52-3 | |

| Record name | 1-Pyrazin-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrazin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(Pyrazin-2-yl)ethanol via Ketone Reduction

Abstract

This technical guide provides an in-depth examination of the synthesis of 1-(Pyrazin-2-yl)ethanol from its corresponding ketone, 2-acetylpyrazine. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1][2] The controlled synthesis of its derivatives, such as the chiral alcohol 1-(Pyrazin-2-yl)ethanol, is a critical step in the development of novel pharmaceutical agents. This document details the prevalent and reliable method of synthesis via sodium borohydride-mediated reduction. It covers the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and addresses critical safety, handling, and product characterization procedures. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction

The Pyrazine Moiety: A Cornerstone in Medicinal Chemistry

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[3] This structural motif is of significant interest in drug discovery due to its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, which can enhance binding affinity to biological targets.[4] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-tuberculosis agent pyrazinamide and the oncology therapeutic bortezomib, highlighting the scaffold's importance.[2] The development of synthetic routes to functionalized pyrazines is therefore a key focus for medicinal chemists.

Profile of 2-Acetylpyrazine and 1-(Pyrazin-2-yl)ethanol

2-Acetylpyrazine is a readily available starting material, known for its characteristic nutty, popcorn-like aroma, which has led to its use as a flavoring agent.[5][6][7] Beyond its organoleptic properties, its ketone functional group serves as a versatile handle for further chemical transformations.

The target molecule, 1-(Pyrazin-2-yl)ethanol, is the secondary alcohol resulting from the reduction of 2-acetylpyrazine.[8] As a chiral molecule, it can serve as a valuable building block for synthesizing more complex, stereochemically-defined active pharmaceutical ingredients (APIs).

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| Starting Material | 1-(Pyrazin-2-yl)ethan-1-one | C₆H₆N₂O | 122.12 | Yellow-brown powder | 22047-25-2 |

| Product | 1-(Pyrazin-2-yl)ethan-1-ol | C₆H₈N₂O | 124.14 | Not specified (often an oil or low-melting solid) | 94777-52-3 |

Table 1: Physicochemical Properties of Key Compounds.[5][8]

Synthetic Strategy: Ketone Reduction

The conversion of 2-acetylpyrazine to 1-(Pyrazin-2-yl)ethanol is a classic ketone reduction. This transformation can be achieved through various methods, including catalytic hydrogenation and metal hydride reduction. This guide focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for this purpose, offering high yields and operational simplicity.[9][10]

Mechanistic Framework: Hydride Reduction of a Ketone

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the acetyl group.

The Role of Sodium Borohydride

Sodium borohydride (NaBH₄) is a preferred reagent for reducing aldehydes and ketones due to its excellent functional group tolerance; it typically does not reduce esters, amides, or carboxylic acids under standard conditions.[9][10][11] This selectivity is advantageous when working with multifunctional molecules. NaBH₄ is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), as it reacts predictably and non-violently with protic solvents like methanol and ethanol.[12]

Reaction Mechanism

The reduction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of 2-acetylpyrazine. Simultaneously, the π-electrons of the carbonyl double bond move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[9][13]

-

Protonation (Workup): A protic solvent (like methanol used in the reaction or water added during workup) protonates the resulting alkoxide ion to yield the final secondary alcohol product, 1-(Pyrazin-2-yl)ethanol.[11]

Diagram 1: Key stages of the sodium borohydride reduction mechanism.

Core Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 2-Acetylpyrazine | C₆H₆N₂O | 122.12 | 1.0 | (e.g., 5.00 g) |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.2 | (e.g., 1.85 g) |

| Methanol (MeOH) | CH₃OH | 32.04 | Solvent | (e.g., 100 mL) |

| Deionized Water | H₂O | 18.02 | Quench/Workup | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent | As needed |

Table 2: Example Reagent Quantities for Laboratory Scale Synthesis.

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plate and chamber

Detailed Step-by-Step Protocol

-

Reaction Setup:

-

Add 2-acetylpyrazine (1.0 eq.) to a 250 mL round-bottom flask containing a magnetic stir bar.

-

Dissolve the starting material in methanol (approx. 20 mL per gram of substrate). Stir until fully dissolved at room temperature.

-

Rationale: Methanol is an excellent solvent for both the substrate and the NaBH₄ reagent. It also serves as the proton source for the final step of the reaction mechanism.

-

-

Reduction:

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Rationale: The reaction of NaBH₄ with methanol is exothermic and generates hydrogen gas.[10] Cooling controls the reaction rate, minimizes side reactions, and ensures safe handling.

-

Slowly add sodium borohydride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not exceed 10 °C.

-

Rationale: A slight excess of NaBH₄ ensures the complete consumption of the starting material, accounting for any reagent decomposition upon contact with the protic solvent.[10] Portion-wise addition prevents a rapid, uncontrolled evolution of heat and gas.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate eluent). The product spot should be more polar (lower Rf) than the starting ketone. The reaction is complete when the starting material spot is no longer visible.

-

-

Workup and Quenching:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Slowly and carefully add deionized water (approx. 20 mL) to quench the excess NaBH₄. Vigorous bubbling (hydrogen gas evolution) will occur.

-

Rationale: This step safely destroys any remaining reactive borohydride. The addition must be slow to control the rate of gas production.

-

Reduce the solvent volume by approximately 70-80% using a rotary evaporator.

-

Rationale: Removing the bulk of the methanol simplifies the subsequent aqueous extraction.

-

-

Extraction and Purification:

-

Transfer the remaining aqueous slurry to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Rationale: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from inorganic salts (borates) and any remaining water-soluble impurities.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

Diagram 2: Experimental workflow for the synthesis of 1-(Pyrazin-2-yl)ethanol.

Product Characterization

To confirm the identity and purity of the synthesized 1-(Pyrazin-2-yl)ethanol, standard spectroscopic analysis is required.

-

¹H NMR: Expect the disappearance of the acetyl methyl singlet from the starting material (~2.7 ppm) and the appearance of a doublet for the new methyl group (~1.5 ppm) and a quartet for the new methine proton (CH-OH) (~5.0 ppm). The hydroxyl proton will appear as a broad singlet.

-

IR Spectroscopy: Look for the disappearance of the sharp ketone C=O stretch (~1700 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (~3300-3500 cm⁻¹) in the product.

-

Mass Spectrometry: The product should show the correct molecular ion peak (m/z) corresponding to its molecular weight (124.14).[8]

Critical Safety and Handling Procedures

Reagent-Specific Hazards

Sodium Borohydride (NaBH₄):

-

Water Reactivity: NaBH₄ reacts with water and acids to release flammable hydrogen gas, which can ignite.[14] All glassware must be dry, and the reagent should be handled away from sources of water.[15][16]

-

Corrosivity and Toxicity: It is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from acids and oxidizing agents.[15][16][17] It should be handled under an inert atmosphere if possible.[14]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[14]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[14]

Waste Disposal

Unquenched sodium borohydride is a reactive waste. All excess reagent must be fully quenched by slow addition to a suitable solvent (like isopropanol or water in a controlled manner) before disposal according to institutional and local regulations.[14][15]

Advanced Topic: Asymmetric Synthesis

For applications in drug development, obtaining a single enantiomer of 1-(Pyrazin-2-yl)ethanol is often necessary. While this guide details a racemic synthesis, researchers can achieve stereoselectivity through:

-

Chiral Reducing Agents: Employing chiral borohydride reagents (e.g., those modified with chiral ligands).

-

Catalytic Asymmetric Reduction: Using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) with a hydrogen source to stereoselectively reduce the ketone. This approach is highly efficient and can provide excellent enantiomeric excess.

Conclusion

The reduction of 2-acetylpyrazine to 1-(Pyrazin-2-yl)ethanol using sodium borohydride is a robust, reliable, and high-yielding transformation. By understanding the underlying chemical principles, adhering to the detailed protocol, and observing strict safety measures, researchers can confidently synthesize this valuable pyrazine-containing building block. This guide provides the necessary foundation for its successful preparation, characterization, and subsequent use in medicinal chemistry and drug discovery programs.

References

-

ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

Pentachemicals. (2025). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

University of Washington. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573013, 1-(Pyrazin-2-yl)ethan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine.

-

Majumder, U., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2024). Pyrazinoate from 2-acetylpyrazine. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine. Retrieved from [Link]

- Google Patents. (n.d.). JP3207954B2 - Method for producing 2-acetylpyrazine.

-

Wikipedia. (n.d.). Acetylpyrazine. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). NaBH4. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (n.d.). THE USE OF 2-ACETYL PYRAZINE AS A BASIC NUCLEOPHILE FOR THE PREPARATION OF NEW DERIVATIVES OF THE 5,6-DIHYDROPYRIDINE. Retrieved from [Link]

-

ScienceDirect. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

-

Joy Oyebisi Tutoring. (2022). NaBH4 Reduction Mechanism (Organic Chemistry). Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Reduction using sodium borohydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30914, Acetylpyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl pyrazine. Retrieved from [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

Semantic Scholar. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

Ursinus Digital Commons. (2015). Pyrazine and Asymmetric Pyrazine-Modified Cyanoferrate Complexes in the Electro- and Photochemical Reduction of Carbon Dioxide. Retrieved from [Link]

-

ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

-

Win Win International Inc. (n.d.). 2-Acetyl Pyrazine. Retrieved from [Link]

-

EMBL-EBI. (n.d.). 2-acetylpyrazine (CHEBI:145236). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30914, Acetylpyrazine. Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Buy 2-(Pyrazin-2-yl)ethanol (EVT-312796) | 6705-31-3 [evitachem.com]

- 5. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]

- 7. 2-acetylpyrazine (CHEBI:145236) [ebi.ac.uk]

- 8. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sodium Borohydride [commonorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. 3. NaBH4 | PPT [slideshare.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. Sodium Borohydride - ESPI Metals [espimetals.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. chemistry.osu.edu [chemistry.osu.edu]

Introduction: Contextualizing 1-Pyrazin-2-yl-ethanol

An In-Depth Technical Guide to the Physicochemical Properties of 1-Pyrazin-2-yl-ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This compound (CAS No. 94777-52-3) is a heterocyclic alcohol featuring a pyrazine ring substituted with an ethanol group.[1][2] The pyrazine moiety is a common scaffold in pharmacologically active compounds and a significant contributor to the aroma and flavor profiles of many natural and processed foods.[3] Consequently, understanding the fundamental physicochemical properties of its derivatives is paramount for applications ranging from medicinal chemistry to food science. A molecule's behavior in both biological and chemical systems—its solubility, ability to cross cell membranes, and interaction with physiological targets—is dictated by these properties.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. It is designed not as a mere compilation of data but as a practical resource, explaining the causality behind experimental choices and providing field-proven protocols for characterization. We will delve into the critical parameters of molecular structure, ionization (pKa), lipophilicity (LogP), and solubility, offering a robust framework for its evaluation and application in a research and development setting.

Section 1: Core Molecular and Physical Properties

The foundational step in characterizing any chemical entity is to define its basic molecular and physical attributes. These constants are the bedrock upon which further experimental investigation is built.

Caption: Chemical Structure of this compound.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source |

| IUPAC Name | 1-pyrazin-2-ylethanol | [1] |

| Synonyms | 1-(Pyrazin-2-yl)ethanol, 2-(1-hydroxyethyl)pyrazine | [1] |

| CAS Number | 94777-52-3 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Calculated LogP (XLogP3) | -0.7 | [1] |

| Hydrogen Bond Donors | 1 (the -OH group) | [1] |

| Hydrogen Bond Acceptors | 3 (two N atoms, one O atom) | [1][4] |

| Rotatable Bonds | 1 | [4] |

Section 2: Ionization and Lipophilicity - Critical Parameters in Drug Development

For any compound with potential biological activity, its ionization state and lipophilicity are arguably the most critical physicochemical parameters. They govern absorption, distribution, metabolism, and excretion (ADME) profiles.

Acid-Base Properties (pKa)

The pyrazine ring contains two nitrogen atoms which are weakly basic. The pKa value quantifies the extent of this basicity. In a biological context (pH ~7.4), the pKa determines the ratio of the ionized (protonated) to the non-ionized form of the molecule. This ratio profoundly impacts aqueous solubility, receptor binding, and cell membrane passage.

Causality in Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and the direct physicochemical measurement it provides.[5] It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (acid or base), allowing for the precise identification of the inflection point where the compound is 50% ionized, which corresponds to the pKa.[6][7]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2.1: Potentiometric Titration for pKa Determination [5][6]

-

Preparation:

-

Titration:

-

Transfer a known volume (e.g., 20 mL) of the analyte solution to a reaction vessel equipped with a magnetic stirrer.

-

Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.[6]

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[6]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration until the pH reaches a stable value around 12-12.5.[6]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point (the point of greatest slope) from the inflection point of the curve.

-

The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added (the half-volume method).[7]

-

Perform the titration at least in triplicate to ensure reliability and calculate the average pKa and standard deviation.[6]

-

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is quantified by the partition coefficient (P) or its logarithm (LogP). It is a key determinant of a drug's ability to cross biological membranes.[8] The LogP is the ratio of the concentration of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] For ionizable compounds like this compound, the distribution coefficient (LogD) is often measured at a specific pH (e.g., 7.4), as it accounts for the partitioning of both ionized and non-ionized species.[9]

Causality in Experimental Choice: The shake-flask method, while time-consuming, is considered the "gold standard" for LogP/LogD determination because it is a direct measurement of the partitioning equilibrium.[10][11] It provides the most accurate and reliable values when performed correctly.

Caption: Workflow for LogP determination via the shake-flask method.

Protocol 2.2: Shake-Flask Method for LogP/LogD Determination [9][10][11]

-

Preparation:

-

Prepare the aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

-

Mutually saturate the organic (n-octanol) and aqueous phases by mixing them vigorously for several hours, then allowing them to separate. This prevents volume changes during the experiment.[9]

-

Prepare a stock solution of this compound at a known concentration.

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

-

Add a small aliquot of the analyte stock solution. The final concentration should be low enough to avoid saturation in either phase.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the analyte to reach partitioning equilibrium.[9]

-

-

Phase Separation and Analysis:

-

Allow the phases to separate completely. Centrifugation may be required to break any emulsions.

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The LogP (or LogD) is the base-10 logarithm of P.[8]

-

Section 3: Solubility Profile

Solubility is a fundamental property that dictates how a compound can be formulated for administration and how it behaves in aqueous physiological environments. The structure of this compound, containing a polar hydroxyl group and a moderately polar pyrazine ring, suggests it will have some degree of aqueous solubility.[12] The basic nitrogen atoms also imply that its solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more polar protonated salt.

Causality in Experimental Choice: A systematic qualitative solubility test across a range of solvents provides a rapid and informative profile of a compound's polarity and functional group characteristics.[13] This hierarchical approach, moving from water to acidic and basic solutions, efficiently classifies the compound and gives strong indications of its nature.[14]

Caption: Hierarchical flowchart for qualitative solubility testing.

Protocol 3.1: Qualitative Solubility Determination [13][15] For each step, use approximately 25 mg of solid or 0.05 mL of liquid analyte and 0.75 mL of the solvent in a small test tube. Shake vigorously.

-

Water Solubility: Test solubility in deionized water. If soluble, the compound is likely a small, polar molecule.[13] Proceed to test the pH of the aqueous solution with litmus paper to check for acidic or basic properties.[14]

-

5% HCl Solubility: If insoluble in water, test solubility in 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine (the pyrazine nitrogens).[13]

-

5% NaOH Solubility: If insoluble in water and 5% HCl, test solubility in 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group.[13]

-

5% NaHCO₃ Solubility: If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility here indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol).[13]

-

Concentrated H₂SO₄: If the compound is insoluble in the above, test solubility in cold, concentrated sulfuric acid. Most compounds containing nitrogen or oxygen will dissolve in or react with concentrated H₂SO₄.[14] Insolubility suggests an inert compound.[14]

-

Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, or hexane to further characterize its polarity.[12] The "like dissolves like" principle applies: polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[16]

Conclusion

The physicochemical properties of this compound—defined by its heterocyclic aromatic ring, basic nitrogen centers, and polar hydroxyl group—position it as a molecule with significant aqueous solubility and a hydrophilic character, as suggested by its negative calculated LogP.[1] Its solubility and ionization are expected to be highly pH-dependent, a critical consideration for any application in biological systems. The experimental protocols detailed in this guide provide a validated, systematic framework for the empirical determination of its pKa, LogP/LogD, and solubility profile. Accurate characterization through these methods is an indispensable step in harnessing the potential of this compound in drug discovery, materials science, or as a flavor and fragrance component.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Stephens, S. J., & Jonich, M. J. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

-

MDPI Encyclopedia. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 573013, 1-(Pyrazin-2-yl)ethan-1-ol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 30914, Acetylpyrazine. Available from: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

-

Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Wikipedia. Acetylpyrazine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9261, Pyrazine. Available from: [Link]

-

LookChem. Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. Available from: [Link]

- Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 154119939, 1-(2,6-dimethyl-2H-pyrazin-1-yl)ethanol. Available from: [Link]

-

Indian Journal of Chemistry. (2011). Greener approach toward one pot route to pyrazine synthesis. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9812863, 2,5-Pyrazinediethanol. Available from: [Link]

-

Solubility of Things. 2-Piperazinylethanol. Available from: [Link]

-

National Institute of Standards and Technology. 1-Piperazineethanol. Available from: [Link]

-

The Organic Chemistry Tutor. (2015). Draw the NMR Spectrum of ethanol. YouTube. Available from: [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Available from: [Link]

Sources

- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Buy 2-(Pyrazin-2-yl)ethanol (EVT-312796) | 6705-31-3 [evitachem.com]

- 4. chemscene.com [chemscene.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acdlabs.com [acdlabs.com]

- 9. enamine.net [enamine.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.ws [chem.ws]

- 16. youtube.com [youtube.com]

1-Pyrazin-2-yl-ethanol CAS number 94777-52-3

An In-Depth Technical Guide to 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyrazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds and clinically approved therapeutics.[1][2] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the antitubercular agent Pyrazinamide and the proteasome inhibitor Bortezomib, highlighting the scaffold's therapeutic impact.[1][3] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and influence the molecule's electronic properties, making it a versatile component for modulating drug-target interactions.[1]

This guide focuses on 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3), a valuable chiral building block derived from this important heterocyclic family. As a secondary alcohol, it provides a crucial functional handle for synthetic diversification, enabling its use as a scaffold in the design of novel drug candidates.[4] This document serves as a technical resource for researchers and drug development professionals, detailing its chemical properties, a robust laboratory-scale synthesis protocol, analytical characterization methods, and its strategic applications in medicinal chemistry.

Physicochemical and Computed Properties

A compound's physical and computed chemical properties are fundamental to its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic stability. The key properties for 1-(pyrazin-2-yl)ethan-1-ol are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(pyrazin-2-yl)ethan-1-ol | PubChem[5] |

| CAS Number | 94777-52-3 | PubChem[5] |

| Molecular Formula | C₆H₈N₂O | PubChem[5] |

| Molecular Weight | 124.14 g/mol | PubChem[5][6] |

| Physical State | Liquid | Fluorochem[7] |

| XLogP3-AA | -0.7 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Topological Polar Surface Area | 46 Ų | PubChem[5] |

| Complexity | 87.1 | PubChem[5] |

Note: Computed properties like XLogP3 (a measure of lipophilicity) and Topological Polar Surface Area (TPSA) are critical in silico predictors for a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Synthesis and Purification

The most direct and efficient synthesis of 1-(pyrazin-2-yl)ethan-1-ol is achieved through the selective reduction of the corresponding ketone, 2-acetylpyrazine. This transformation is a cornerstone of organic synthesis, and the use of sodium borohydride (NaBH₄) offers a mild, reliable, and high-yielding method suitable for standard laboratory equipment.

Experimental Protocol: Reduction of 2-Acetylpyrazine

This protocol describes the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

2-Acetylpyrazine (610 mg, 5.0 mmol)[8]

-

Sodium borohydride (NaBH₄) (95 mg, 2.5 mmol, 0.5 eq)

-

Anhydrous Methanol (25 mL)

-

Deionized Water (50 mL)

-

Ethyl Acetate (3 x 30 mL)

-

Brine (saturated NaCl solution) (20 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyrazine (5.0 mmol). Dissolve the starting material in anhydrous methanol (25 mL). Place the flask in an ice-water bath and stir for 10 minutes until the temperature equilibrates to 0-5 °C.

-

Causality: Methanol is an excellent protic solvent that readily dissolves the reactants and is compatible with NaBH₄. The low temperature is crucial to control the reaction rate and prevent potential side reactions.

-

-

Reduction: Slowly add sodium borohydride (0.5 eq) to the stirring solution in small portions over 15 minutes. Ensure the temperature remains below 10 °C during the addition.

-

Causality: Portion-wise addition of the hydride reagent prevents an exothermic surge. Using 0.5 equivalents of NaBH₄ provides 2 equivalents of hydride (H⁻), which is sufficient for a stoichiometric reduction of the ketone.

-

-

Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and stir for an additional 1-2 hours at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the 2-acetylpyrazine spot and the appearance of a new, more polar product spot indicates completion.

-

Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed, ensuring the reaction does not proceed to workup prematurely.

-

-

Aqueous Workup: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the reaction by the dropwise addition of deionized water (20 mL) to decompose any excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Causality: The product is more soluble in ethyl acetate than in water. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc).[9]

-

Characterization: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to afford 1-(pyrazin-2-yl)ethan-1-ol as a liquid.[7] Verify the structure and purity using the analytical methods described below.

Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.

| Technique | Expected Data | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-8.6 (m, 2H, pyrazine-H), δ 8.4 (s, 1H, pyrazine-H), δ 5.0 (q, J=6.5 Hz, 1H, CH-OH), δ 3.5-4.5 (br s, 1H, OH), δ 1.6 (d, J=6.5 Hz, 3H, CH₃) | The three distinct protons on the electron-deficient pyrazine ring will appear far downfield. The methine proton (CH-OH) will be a quartet due to coupling with the methyl group, and the methyl protons will be a doublet. The hydroxyl proton is typically a broad singlet and can exchange with D₂O. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158-160 (Cq), δ 142-144 (CH x 2), δ 141-143 (CH), δ 68-70 (CH-OH), δ 23-25 (CH₃) | The pyrazine carbons appear in the aromatic region, with the carbon attached to the ethanol substituent being quaternary. The alcohol-bearing carbon (CH-OH) is found in the typical range for secondary alcohols. |

| FT-IR (neat, cm⁻¹) | 3350-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 2980-2900 (C-H aliphatic stretch), 1600-1450 (C=N, C=C aromatic ring stretch), 1150-1050 (C-O stretch) | The broad peak above 3200 cm⁻¹ is characteristic of an alcohol's O-H bond due to hydrogen bonding.[10] The other peaks correspond to the specific functional groups and the aromatic system present in the molecule. |

| Mass Spec. (ESI+) | m/z 125.07 [M+H]⁺, 147.05 [M+Na]⁺ | Electrospray ionization in positive mode will show the protonated molecule and common adducts like the sodium adduct. The exact mass should match the calculated value of 124.0637 for C₆H₈N₂O.[5] |

Standard Analytical Protocols

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

FT-IR Spectroscopy: Apply a small drop of the neat liquid product onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

Applications in Medicinal Chemistry and Drug Development

1-(Pyrazin-2-yl)ethan-1-ol is not merely a chemical curiosity but a strategic tool for drug discovery. Its value lies in its dual nature: it possesses the biologically relevant pyrazine core and a versatile functional group for further chemical exploration.

-

Chiral Building Block: The molecule contains a stereocenter at the alcohol-bearing carbon. Enantiomerically pure forms, such as (S)-1-(pyrazin-2-yl)ethan-1-ol, are commercially available and serve as starting points for asymmetric synthesis.[11] This is critical in modern drug development, where a drug's therapeutic activity and safety profile are often dependent on a single enantiomer.

-

Functional Handle for Library Synthesis: The hydroxyl group is a highly versatile functional handle. As illustrated in Figure 2, it can be readily converted into a wide range of other functional groups (esters, ethers, etc.) or displaced via nucleophilic substitution (e.g., Mitsunobu reaction). This allows for the rapid generation of a library of analogues, where the "R" group can be systematically varied to probe the structure-activity relationship (SAR) of a target protein.

-

Scaffold for Bioactive Molecules: The pyrazine-ethanol motif can be incorporated as a key fragment in the synthesis of more complex molecules. Its structural and electronic properties may be crucial for achieving the desired binding affinity and selectivity for a biological target.[4]

Safety, Handling, and Storage

Proper handling of 1-(pyrazin-2-yl)ethan-1-ol is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |

| Source: PubChem[5] |

Handling Procedures:

-

Always use this chemical within a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14]

-

Keep away from heat, sparks, and open flames.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter drains or waterways.[15]

Conclusion

1-(Pyrazin-2-yl)ethan-1-ol is a synthetically accessible and highly valuable building block for chemical and pharmaceutical research. Its structure combines the medicinally important pyrazine scaffold with a versatile and reactive alcohol functionality. The straightforward synthesis and purification protocols, coupled with well-defined analytical characteristics, make it a reliable component in multi-step synthetic campaigns. For drug discovery professionals, its utility as a chiral intermediate and a platform for generating diverse chemical libraries underscores its potential to contribute to the development of novel therapeutics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573013, 1-(Pyrazin-2-yl)ethan-1-ol. Retrieved from [Link].

-

RCI Labscan Limited (2021). SAFETY DATA SHEET - Ethanol 95%. Retrieved from [Link].

-

Airgas (2019). SAFETY DATA SHEET - Ethanol. Retrieved from [Link].

-

BP (2025). SAFETY DATA SHEET. Retrieved from [Link].

-

O'LAUGHLIN CORPORATION (2025). Safety Data Sheet - 2-ACETYL PYRAZINE. Retrieved from [Link].

-

Wikipedia. Acetylpyrazine. Retrieved from [Link].

-

Faidallah, H. M., et al. (2010). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Retrieved from [Link].

-

Schwarz, M. et al. (2018). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. Retrieved from [Link].

-

Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link].

- Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.

- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.

-

Philip, C. V., & D'Souza, R. (2009). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Retrieved from [Link].

- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

-

Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Retrieved from [Link].

- Google Patents. US3033864A - Purification of pyrazine.

-

Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Retrieved from [Link].

- Google Patents. US2805223A - Method of preparing 2-hydroxypyrazines.

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link].

-

Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link].

-

Faidallah, H. M., et al. (2010). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30914, Acetylpyrazine. Retrieved from [Link].

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2-(Pyrazin-2-yl)ethanol (EVT-312796) | 6705-31-3 [evitachem.com]

- 5. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. chemscene.com [chemscene.com]

- 12. rcilabscan.com [rcilabscan.com]

- 13. airgas.com [airgas.com]

- 14. msdspds.bp.com [msdspds.bp.com]

- 15. olaughlinco.com [olaughlinco.com]

molecular structure of 1-Pyrazin-2-yl-ethanol

An In-Depth Technical Guide to the Molecular Structure of 1-Pyrazin-2-yl-ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical pharmacophore in modern drug design.[3][4] This guide provides a comprehensive technical examination of this compound, a derivative that combines the aromatic pyrazine heterocycle with a chiral ethanol moiety. We will dissect its molecular architecture, explore a logical synthetic pathway, detail the methodologies for its structural elucidation, and discuss its potential as a building block in drug discovery. This document is structured to provide not only foundational knowledge but also the causal reasoning behind the presented analytical and synthetic strategies, reflecting the rigorous approach of an applied scientist.

Core Molecular Profile

This compound (CAS No: 94777-52-3) is a heterocyclic alcohol.[5] The molecule's structure, featuring a pyrazine ring attached to a 1-hydroxyethyl group, presents key features for chemical manipulation and biological interaction. The pyrazine ring, an electron-deficient aromatic system, influences the reactivity of its substituents, while the secondary alcohol provides a chiral center and a key site for hydrogen bonding or further functionalization.

A summary of its fundamental physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 94777-52-3 | [5][6][7] |

| Molecular Formula | C₆H₈N₂O | [6][7][8] |

| Molecular Weight | 124.14 g/mol | [6][7][8] |

| IUPAC Name | 1-pyrazin-2-ylethanol | [6][7] |

| Canonical SMILES | CC(O)C1=CN=CC=N1 | [6][7] |

| InChI Key | LRQUNKQRPBWOQQ-UHFFFAOYSA-N | [6][7] |

| Physical State | Liquid | [6] |

| Purity | Typically ≥98% | [5][6][8] |

Strategic Synthesis: A Chemist's Perspective

While various synthetic routes to pyrazine derivatives exist, a highly reliable and instructive method for preparing this compound is through the selective reduction of a ketone precursor, 2-acetylpyrazine.[9] This approach is favored for its high yield, operational simplicity, and the ready availability of the starting material.[10]

Causality of Experimental Choice: The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice driven by its chemoselectivity. NaBH₄ is a mild reducing agent, potent enough to reduce the ketone's carbonyl group to a secondary alcohol but gentle enough to leave the aromatic pyrazine ring intact. Harsher reducing agents, such as lithium aluminum hydride (LiAlH₄), could risk over-reduction of the heterocyclic ring. Methanol is chosen as the solvent due to its ability to dissolve both the starting ketone and the NaBH₄, and its protic nature facilitates the quenching of the intermediate alkoxide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

A detailed, self-validating protocol for this synthesis is provided in Section 5.

Structural Elucidation: An Analytical Deep Dive

Confirming the molecular structure of the synthesized product is paramount. A multi-technique analytical approach ensures the unequivocal identification of this compound. This process is not merely about data collection but about interpreting the spectral data in the context of the expected molecular architecture.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the carbon-hydrogen framework of the molecule. Based on established principles and data from similar structures, the following spectral characteristics are predicted.[11]

-

¹H NMR (Proton NMR):

-

Pyrazine Ring Protons (3H): Three distinct signals are expected in the aromatic region (δ 8.5-8.7 ppm). The nitrogen atoms in the ring are electron-withdrawing, deshielding the adjacent protons and shifting them downfield. These will likely appear as two doublets and a singlet or complex multiplet, characteristic of a substituted pyrazine.

-

Methine Proton (-CH-OH, 1H): A quartet is predicted around δ 4.9-5.1 ppm. It is coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4).

-

Hydroxyl Proton (-OH, 1H): A broad singlet is expected, the chemical shift of which is concentration and solvent-dependent but typically appears between δ 2.0-4.0 ppm.

-

Methyl Protons (-CH₃, 3H): A doublet is predicted around δ 1.5-1.6 ppm. It is coupled to the single methine proton (n+1 rule, 1+1=2).

-

-

¹³C NMR (Carbon NMR):

-

Pyrazine Ring Carbons (4C): Four signals are expected in the aromatic region (δ 140-160 ppm). The carbon atom directly attached to the ethanol substituent will have a distinct chemical shift from the others.

-

Methine Carbon (-CH-OH, 1C): A signal is expected around δ 68-72 ppm, shifted downfield by the attached electronegative oxygen atom.

-

Methyl Carbon (-CH₃, 1C): A signal is expected in the aliphatic region, around δ 23-26 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present.[12]

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹. This is the characteristic signature of the hydroxyl group in an alcohol, broadened due to hydrogen bonding.[13]

-

Aromatic C-H Stretch: Weak to medium bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds on the pyrazine ring.[12]

-

Aliphatic C-H Stretch: Medium to strong bands are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹), corresponding to the C-H bonds of the methyl and methine groups.

-

C=N and C=C Stretches: Medium, sharp absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the pyrazine aromatic ring stretching vibrations.

-

C-O Stretch: A strong, distinct band is expected in the 1260-1050 cm⁻¹ region, indicative of the carbon-oxygen single bond in the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 124.14.[7]

-

Key Fragmentation Patterns:

-

Loss of a Methyl Group ([M-15]⁺): A common fragmentation pathway is the loss of the terminal methyl group (CH₃), resulting in a peak at m/z ≈ 109.

-

Loss of Water ([M-18]⁺): Alcohols can undergo dehydration, leading to a peak at m/z ≈ 106.

-

Alpha-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the pyrazine ring is a highly probable fragmentation, generating a stable pyrazinyl cation or related fragments.

-

Relevance in Drug Discovery and Development

The structural features of this compound make it an attractive scaffold for medicinal chemists. Pyrazine-containing molecules are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][14]

-

Pharmacophore Core: The pyrazine ring can serve as a bioisostere for other aromatic systems and engage in crucial π-π stacking or hydrogen bonding interactions with biological targets.[3]

-

Chirality: The presence of a chiral center allows for the synthesis of enantiomerically pure derivatives, which is critical in modern drug development as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.

-

Functional Handle: The hydroxyl group is a versatile functional handle. It can act as a hydrogen bond donor/acceptor or be readily converted into other functional groups (e.g., esters, ethers, amines) to explore the structure-activity relationship (SAR) of a lead compound series.

Detailed Methodologies

Protocol: Synthesis via Reduction

Objective: To synthesize this compound from 2-acetylpyrazine.

Materials:

-

2-Acetylpyrazine (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve 2-acetylpyrazine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any unreacted NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product three times with ethyl acetate. Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous layer.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 3.

Protocol: Analytical Sample Preparation

Objective: To prepare samples for spectroscopic analysis.

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and other relevant NMR spectra.

-

-

IR Spectroscopy (Thin Film):

-

Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin liquid film.

-

Mount the plates in the spectrometer and acquire the spectrum.

-

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

Use a temperature program that allows for the separation of the analyte from any impurities before it enters the mass spectrometer for analysis. This method is adapted from general procedures for analyzing volatile pyrazine compounds.[15]

-

References

-

1-(Pyrazin-2-yl)ethan-1-ol . PubChem, National Institutes of Health. Available from: [Link]

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study . MDPI. Available from: [Link]

-

Supporting information for - The Royal Society of Chemistry . Royal Society of Chemistry. Available from: [Link]

- CN102095809A - Analysis method for detecting pyrazine compounds in beer. Google Patents.

-

Chemical Transformation of Pyrazine Derivatives . Moroccan Journal of Chemistry. Available from: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . MDPI. Available from: [Link]

-

Pharmacological activity and mechanism of pyrazines . PubMed, National Institutes of Health. Available from: [Link]

-

Pharmacological activity and mechanism of pyrazines | Request PDF . ResearchGate. Available from: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . MDPI. Available from: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . MDPI. Available from: [Link]

- JP2010270008A - Method of producing pyridine ethanol derivative. Google Patents.

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives . ResearchGate. Available from: [Link]

-

A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY . International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review . ResearchGate. Available from: [Link]

-

Table of Characteristic IR Absorptions . Available from: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . ResearchGate. Available from: [Link]

-

(PDF) Pharmacological studies on pyrazine derivatives, new analgesics . ResearchGate. Available from: [Link]

-

Acetylpyrazine . PubChem, National Institutes of Health. Available from: [Link]

-

High Resolution Infrared Spectroscopy of Pyrazine and Naphthalene in a Molecular Bean . Defense Technical Information Center. Available from: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 94777-52-3 Cas No. | 1-(Pyrazin-2-yl)ethanol | Apollo [store.apolloscientific.co.uk]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

Spectroscopic Data of 1-Pyrazin-2-yl-ethanol: An In-depth Technical Guide

Introduction

1-Pyrazin-2-yl-ethanol, a heterocyclic alcohol with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol , is a compound of interest in the fields of medicinal chemistry and materials science.[1] Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is presented from the perspective of a seasoned analytical chemist, offering insights into the structural features that give rise to the observed spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrazine derivatives and related heterocyclic compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, contains a pyrazine ring, a secondary alcohol, and a methyl group. Each of these functional groups imparts distinct and predictable signatures in the NMR, IR, and MS spectra.

Figure 1: Chemical structure of this compound. This diagram illustrates the arrangement of atoms and bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to show five distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-5, H-6 (Pyrazine) | 8.50 - 8.60 | Multiplet | - | 3H |

| CH (Ethanol) | ~5.0 | Quartet | ~6.5 | 1H |

| OH (Ethanol) | Variable (Broad singlet) | Broad Singlet | - | 1H |

| CH₃ (Ethanol) | ~1.6 | Doublet | ~6.5 | 3H |

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃).

-

Pyrazine Protons (H-3, H-5, H-6): The protons on the pyrazine ring are expected to appear in the downfield region (8.50 - 8.60 ppm) due to the deshielding effect of the two nitrogen atoms.[2][3][4] Their signals will likely appear as a complex multiplet due to small coupling constants between them.

-

Methine Proton (CH): The proton on the carbon bearing the hydroxyl group is expected to be a quartet at approximately 5.0 ppm, split by the three protons of the adjacent methyl group.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration and solvent. It typically appears as a broad singlet and can be confirmed by D₂O exchange, which would cause the signal to disappear.

-

Methyl Protons (CH₃): The three protons of the methyl group are expected to resonate as a doublet at around 1.6 ppm, split by the adjacent methine proton.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound should display six distinct signals, corresponding to the six carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyrazine) | ~155 |

| C-3, C-5, C-6 (Pyrazine) | 142 - 145 |

| CH (Ethanol) | ~68 |

| CH₃ (Ethanol) | ~25 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃).

-

Pyrazine Carbons: The carbon atoms of the pyrazine ring are significantly deshielded, with the carbon atom directly attached to the ethanol substituent (C-2) appearing at the lowest field (~155 ppm). The other three pyrazine carbons are expected to resonate in the range of 142-145 ppm.

-

Ethanol Carbons: The carbon atom bonded to the hydroxyl group (CH) is expected at approximately 68 ppm, while the methyl carbon (CH₃) will be found further upfield at around 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (Pyrazine) | 1400 - 1600 | Medium to Strong |

| C-O (Alcohol) | 1000 - 1260 | Strong |

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the most prominent feature of the IR spectrum, indicative of the hydroxyl group and intermolecular hydrogen bonding.[5][6]

-

C-H Stretches: Aromatic C-H stretching vibrations from the pyrazine ring are expected between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain will appear between 2850 and 3000 cm⁻¹.[7]

-

Pyrazine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine ring will give rise to a series of medium to strong bands in the 1400-1600 cm⁻¹ region.[8]

-

C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range will be present due to the C-O stretching of the secondary alcohol.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 124, corresponding to the molecular weight of the compound. Due to the presence of the aromatic pyrazine ring, this peak should be reasonably intense.[10][11]

-

Loss of a Methyl Group (M-15): A peak at m/z = 109 is anticipated, resulting from the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for compounds containing an ethyl group.

-

Loss of Water (M-18): Dehydration of the alcohol can lead to a peak at m/z = 106.[12][13]

-

Alpha-Cleavage: The most significant fragmentation for alcohols is often alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon.[12][13] In this case, cleavage of the C-C bond between the pyrazine ring and the ethanol side chain would lead to the formation of a stable pyrazinylmethyl cation. However, the more likely alpha-cleavage would be the loss of a hydrogen radical to form a resonance-stabilized cation at m/z = 123.

-

Pyrazine Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, leading to smaller fragments, though these are typically of lower intensity.

Sources

- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. GCMS Section 6.10 [people.whitman.edu]

- 11. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

The Solubility Profile of 1-Pyrazin-2-yl-ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Niche Heterocycle

Unveiling the Molecule: Physicochemical Properties of 1-Pyrazin-2-yl-ethanol

A thorough understanding of a molecule's inherent properties is paramount to predicting its solubility behavior. This compound (C₆H₈N₂O) possesses a distinct combination of functional groups that dictate its polarity, hydrogen bonding capacity, and overall intermolecular interactions.[1]

Molecular Structure:

The key structural features influencing solubility are:

-

Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The nitrogen atoms introduce polarity and act as hydrogen bond acceptors. The aromatic nature of the ring contributes to van der Waals interactions.

-

Ethanol Side Chain: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for interaction with polar solvents.

-

Ethyl Linker: The two-carbon chain provides a degree of non-polar character to the molecule.

Physicochemical Parameters:

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [1] |

| XLogP3-AA | -0.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

The negative XLogP3-AA value suggests a degree of hydrophilicity, while the presence of both hydrogen bond donors and acceptors indicates a strong potential for forming intermolecular hydrogen bonds with suitable solvents.

The "Like Dissolves Like" Principle in Action: A Qualitative Solubility Forecast

The adage "like dissolves like" provides a fundamental framework for predicting solubility. This principle is rooted in the idea that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Based on the structure of this compound, we can infer a qualitative solubility profile:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be excellent solvents for this compound. These solvents can engage in strong hydrogen bonding with both the pyrazine nitrogen atoms and the hydroxyl group of the solute.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile should also be effective at dissolving this compound. While they cannot donate hydrogen bonds, their polarity allows for favorable dipole-dipole interactions.

-

Moderate to Low Solubility in Non-Polar Solvents: Non-polar solvents like toluene and hexane are anticipated to be poor solvents.[2][3] The energy required to break the strong intermolecular forces between the polar this compound molecules would not be sufficiently compensated by the weak van der Waals interactions with these non-polar solvents.

-

Moderate Solubility in Halogenated Solvents: Dichloromethane, with its moderate polarity, may exhibit some ability to dissolve this compound.[4][5]

To provide a more concrete, albeit illustrative, expectation, we can look at the solubility of structurally related compounds. For instance, acetylpyrazine is described as being soluble in organic solvents and moderately soluble in ethanol.[6] Pyrazinamide, another pyrazine derivative, shows varying solubility in a range of organic solvents, with higher solubility in more polar solvents like DMSO and lower solubility in non-polar solvents like cyclohexane.[7] These examples support the qualitative predictions for this compound.

Theoretical Frameworks for Quantitative Solubility Prediction

While qualitative predictions are useful, quantitative understanding is often necessary for process optimization and formulation development. Several theoretical models can be employed to predict the solubility of this compound with a reasonable degree of accuracy.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced approach than a simple measure of polarity by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.